molecular formula C7H13NO4 B3261708 Methyl 3,3-dimethyl-4-nitrobutanoate CAS No. 34687-04-2

Methyl 3,3-dimethyl-4-nitrobutanoate

Cat. No.: B3261708
CAS No.: 34687-04-2
M. Wt: 175.18 g/mol
InChI Key: MROKADHZDXBQMO-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-4-nitrobutanoate is an organic compound with the molecular formula C7H13NO4. It is a methyl ester derivative of 3,3-dimethyl-4-nitrobutanoic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-dimethyl-4-nitrobutanoate can be synthesized through a Michael addition reaction. This involves the nucleophilic addition of a nitroalkane to an α,β-unsaturated carbonyl compound. Microwave irradiation is often used to promote this reaction, significantly reducing reaction times and increasing yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale microwave-assisted reactions. This method is preferred due to its efficiency and the cleaner reactions it provides .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-4-nitrobutanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the nitro group to other functional groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The nitro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is an amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,3-dimethyl-4-nitrobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-4-nitrobutanoate involves its reactivity due to the presence of the nitro group. This group can participate in various chemical transformations, influencing the compound’s behavior in different reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-4-nitrobutanoate: Similar structure but with one less methyl group.

    3,3-dimethyl-4-nitrobutanoic acid: The acid form of the compound.

    Ethyl 3,3-dimethyl-4-nitrobutanoate: The ethyl ester derivative.

Uniqueness

Methyl 3,3-dimethyl-4-nitrobutanoate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

methyl 3,3-dimethyl-4-nitrobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(2,5-8(10)11)4-6(9)12-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROKADHZDXBQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289206
Record name Methyl 3,3-dimethyl-4-nitrobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34687-04-2
Record name Methyl 3,3-dimethyl-4-nitrobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34687-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,3-dimethyl-4-nitrobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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